Paniculoside II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

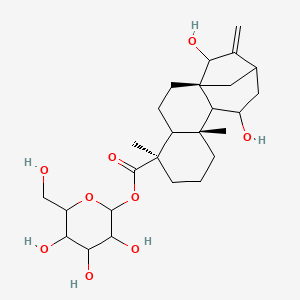

Molecular Formula |

C26H40O9 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25-,26-/m1/s1 |

InChI Key |

OHCCJDCXGVSWSO-IQIRBOPHSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1CC[C@]34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Paniculoside II: A Technical Overview of its Natural Sources, Biosynthesis, and Anti-Inflammatory Mechanisms

For Immediate Release

This technical guide provides a comprehensive overview of Paniculoside II, a diterpenoid glycoside with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural occurrence, biosynthesis, and purported anti-inflammatory mechanisms of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, intricate biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Natural Occurrence and Abundance of this compound

This compound is a naturally occurring diterpenoid glycoside that has been identified in several plant species. Its primary sources include Stevia rebaudiana, particularly the subspecies Stevia paniculata, and Gynostemma pentaphyllum. While extensive quantitative data for many glycosides exists for these plants, specific concentrations of this compound are not widely reported. The available information suggests its presence as a minor constituent compared to other major glycosides like stevioside (B1681144) in Stevia or gypenosides in Gynostemma.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Stevia paniculata | Asteraceae | Aerial parts |

| Gynostemma pentaphyllum | Cucurbitaceae | Aerial parts |

Biosynthesis of this compound

This compound belongs to the class of ent-kaurane diterpenoids. Its biosynthesis follows the general pathway for this class of compounds, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids.

The biosynthesis can be broadly divided into three stages:

-

Formation of the Diterpene Precursor: IPP and DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Cyclization to the ent-Kaurane Skeleton: GGPP undergoes a two-step cyclization catalyzed by two key enzymes:

-

ent-copalyl diphosphate (B83284) synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene (B36324) synthase (KS): ent-CPP is then converted to the tetracyclic hydrocarbon intermediate, ent-kaurene.

-

-

Modification of the ent-Kaurane Skeleton: The ent-kaurene skeleton is subsequently modified by a series of oxidation and glycosylation reactions to yield this compound. While the specific enzymes involved in the later steps of this compound biosynthesis have not been fully elucidated, it is known that this compound is biosynthetically derived from ent-15-oxokaurenoic acid. This indicates the involvement of cytochrome P450 monooxygenases (CYP450s) for hydroxylation and oxidation, followed by the action of UDP-dependent glycosyltransferases (UGTs) to attach the sugar moiety.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods for extracting glycosides from Stevia and Gynostemma species and may require optimization for this compound.

-

Sample Preparation: Air-dry the aerial parts of the plant material at room temperature and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% methanol (B129727) or ethanol (B145695) at room temperature for 24 hours. Repeat the extraction three times.

-

Alternatively, perform Soxhlet extraction with methanol for 8-12 hours.

-

Another option is ultrasound-assisted extraction (UAE) in 70% ethanol at a specified temperature and duration to enhance extraction efficiency.

-

-

Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar and moderately polar compounds.

-

The aqueous layer, enriched with glycosides, is then subjected to further purification.

-

-

Purification:

-

Apply the aqueous fraction to a macroporous resin column (e.g., Amberlite XAD-7).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the glycosides with a stepwise gradient of methanol or ethanol in water.

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and subject them to further chromatographic purification using silica (B1680970) gel column chromatography or preparative HPLC to obtain the pure compound.

-

HPLC Method for Quantification of this compound

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of a pure this compound standard (likely around 200-210 nm for the glycosidic bond) or, for higher sensitivity and specificity, Mass Spectrometry (MS) detection.

-

Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

Anti-Inflammatory Signaling Pathways

This compound is reported to possess anti-inflammatory properties, which are likely mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's action on specific components of these pathways is limited, the mechanisms of structurally similar glycosides suggest a plausible mode of action.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS, or tumor necrosis factor-alpha - TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB activation.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in inflammation. It is activated by cellular stresses and inflammatory cytokines. Activation of this pathway leads to the phosphorylation and activation of downstream targets, which in turn regulate the expression of various inflammatory mediators. Some natural glycosides have been shown to inhibit the phosphorylation and activation of p38 MAPK. It is plausible that this compound shares this mechanism, leading to a reduction in the inflammatory response.

Conclusion

This compound is a promising natural compound with potential anti-inflammatory properties. This technical guide has summarized the current knowledge regarding its natural sources, biosynthetic pathway, and putative mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of this compound in its source plants, to develop and validate specific analytical methods for its quantification, and to definitively characterize its interactions with inflammatory signaling pathways. Such studies will be crucial for the future development of this compound as a therapeutic agent.

Paniculoside II: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II, a diterpene glycoside first identified from the plant Stevia paniculata, represents a molecule of significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its known physicochemical and spectroscopic data in a clear, tabular format. Furthermore, this document includes visualizations of the experimental workflow to aid in the understanding of the processes involved in its isolation. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available research, this guide lays the foundational chemical knowledge necessary for further investigation into its potential therapeutic applications.

Introduction

Diterpene glycosides, a class of natural products found in a variety of plant species, have garnered considerable attention for their diverse biological activities. This compound belongs to this class of compounds and was first reported in 1977. Its structural framework, based on an ent-kaurane diterpenoid core, is a common feature among bioactive molecules. This guide serves as a comprehensive resource for researchers, providing the essential technical details for the isolation and identification of this compound, thereby facilitating further research into its pharmacological potential.

Discovery and Sourcing

This compound was first discovered and isolated from the aerial parts of Stevia paniculata, a member of the Asteraceae family. The initial discovery was reported in the Chemical & Pharmaceutical Bulletin in 1977, as part of a study that identified five new diterpene glucosides[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | ent-11α-Hydroxy-15-oxokaur-16-en-19-oic acid β-D-glucopyranosyl ester |

| Molecular Formula | C₂₆H₃₈O₉ |

| Molecular Weight | 510.57 g/mol |

| CAS Number | 63492-36-4 |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol (B129727) and pyridine |

Experimental Protocols

The following sections detail the experimental procedures for the isolation and purification of this compound from Stevia paniculata.

Extraction

A general workflow for the extraction of diterpene glycosides from Stevia species is outlined below. The specific details for this compound are based on the original discovery publication.

Protocol:

-

The dried and powdered aerial parts of Stevia paniculata are subjected to extraction with methanol at room temperature.

-

The methanolic extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

This crude extract is then partitioned between water and ethyl acetate. The glycosides, including this compound, remain in the aqueous layer.

Purification

The purification of this compound from the crude aqueous extract is achieved through a series of chromatographic steps.

Protocol:

-

The aqueous extract is applied to a charcoal column.

-

The column is washed with water to remove highly polar impurities.

-

The glycosides are then eluted with a stepwise gradient of methanol in water.

-

Fractions containing this compound are combined and further purified by silica gel column chromatography.

-

Elution is performed with a chloroform-methanol gradient to yield pure this compound.

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined primarily through ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the glycoside with its aglycone.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for this compound and its aglycone are presented in Table 2. The data is crucial for the structural confirmation of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and its Aglycone in Pyridine-d₅

| Carbon No. | Aglycone (δ ppm) | This compound (δ ppm) |

| 4 | 38.0 | 38.0 |

| 5 | 56.0 | 56.0 |

| 6 | 21.5 | 21.5 |

| 7 | 41.0 | 41.0 |

| 8 | 43.5 | 43.5 |

| 9 | 54.5 | 54.5 |

| 10 | 39.5 | 39.5 |

| 11 | 70.0 | 70.0 |

| 12 | 38.0 | 38.0 |

| 13 | 44.0 | 44.0 |

| 14 | 41.5 | 41.5 |

| 15 | 218.0 | 218.0 |

| 16 | 158.0 | 158.0 |

| 17 | 103.5 | 103.5 |

| 18 | 28.5 | 28.5 |

| 19 | 179.0 | 176.0 |

| 20 | 17.0 | 17.0 |

| Glc-1' | - | 95.5 |

| Glc-2' | - | 74.0 |

| Glc-3' | - | 78.5 |

| Glc-4' | - | 71.5 |

| Glc-5' | - | 79.0 |

| Glc-6' | - | 62.5 |

Note: The numbering of the carbon atoms follows the standard convention for ent-kaurane diterpenoids.

Mass Spectrometry

While detailed fragmentation data for this compound is not extensively published, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₂₆H₃₈O₉). Electrospray ionization (ESI) would be a suitable technique for this analysis.

Biological Activity

Currently, there is a lack of specific studies detailing the biological activities of purified this compound in the public domain. However, many ent-kaurane diterpenoids and their glycosides have been reported to possess a range of pharmacological properties, including anti-inflammatory and cytotoxic activities. The structural similarity of this compound to other bioactive diterpenoids suggests that it may also exhibit interesting biological effects, warranting further investigation.

Conclusion

This technical guide provides a consolidated resource on the discovery, isolation, and characterization of this compound. The detailed experimental protocols and tabulated spectroscopic data are intended to facilitate further research into this natural product. The elucidation of its biological activities and mechanism of action remains a promising area for future scientific exploration, with potential implications for drug discovery and development. The information presented herein serves as a critical foundation for scientists aiming to unlock the therapeutic potential of this compound.

References

Biological activity of Paniculoside II

An In-depth Technical Guide to the Biological Activity of Picroside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II is a primary bioactive iridoid glycoside isolated from the dried rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine for various ailments, modern pharmacological studies have substantiated its therapeutic potential across several disease models. This document provides a comprehensive technical overview of the biological activities of Picroside II, focusing on its neuroprotective, anti-inflammatory, anti-cancer, and hepatoprotective effects. It includes quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Neuroprotective Activity

Picroside II has demonstrated significant neuroprotective effects in various models of brain injury, including cerebral ischemia-reperfusion (I/R) injury, traumatic brain injury (TBI), and neurotoxicity.[1][2] Its mechanisms of action are multifaceted, primarily involving the attenuation of oxidative stress, inflammation, and apoptosis.[1][2][3]

Quantitative Data: Neuroprotective Effects

| Parameter | Model | Treatment | Result | Reference |

| Optimal Dose | Rat MCAO/R Model | 10-20 mg/kg (i.p.) | Strongest protective effect against cerebral ischemia. | [1][4] |

| Optimal Time Window | Rat MCAO/R Model | 1.5–2.0 hours post-injury | Optimal therapeutic benefit. | [4] |

| Neurological Deficit | Mouse TBI Model | 20 mg/kg PII | Significantly alleviated neurological deficits and brain edema. | [2] |

| Infarct Volume | Rat MCAO/R Model | 20 mg/kg PII | Significantly decreased cerebral infarct volume. | [5] |

| Apoptosis | Rat MCAO/R Model | 20 mg/kg PII | Significantly decreased the number of apoptotic cells and the early apoptotic ratio. | [5] |

| Oxidative Stress | Glutamate-treated PC12 cells | 1.2 mg/ml PII | Decreased intracellular reactive oxygen species (ROS) levels. | [3] |

| Biomarker Expression | Rat MCAO/R Model | 20 mg/kg PII | Decreased expression of pERK1/2. | [5] |

| Biomarker Expression | Rat MCAO/R Model | PII treatment | Down-regulated expression of Cytochrome C and Caspase-3. | [1] |

Key Signaling Pathways

Picroside II exerts its neuroprotective effects by modulating several critical signaling pathways.

-

TLR4/NF-κB Pathway: In models of brain injury, Picroside II has been shown to downregulate the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of nuclear factor-kappa B (NF-κB).[2] This inhibition blunts the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2]

-

Mitochondria-Cytochrome C Pathway: Picroside II protects mitochondrial structure and function following I/R injury. It prevents the release of Cytochrome C (CytC) from the mitochondria into the cytosol, which in turn inhibits the activation of Caspase-3, a key executioner of apoptosis.[1]

Experimental Protocols

1.3.1. Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol establishes a focal cerebral ischemic model in rats.

-

Animal Preparation: Adult male Wistar rats are anesthetized with an appropriate anesthetic (e.g., 10% chloral (B1216628) hydrate).

-

Surgical Procedure: A midline incision is made on the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A monofilament nylon suture (e.g., 4-0) with a rounded tip is inserted from the ECA into the ICA to block the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of ischemia (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

-

Treatment: Picroside II (e.g., 20 mg/kg) or a vehicle control (normal saline) is administered via intraperitoneal (i.p.) injection at a specified time point relative to the MCAO procedure.[5]

-

Post-operative Care: Animals are monitored for recovery, and neurological function is assessed at various time points (e.g., 24 hours).

1.3.2. Assessment of Neuronal Apoptosis (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Tissue Preparation: Brain tissue sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with Proteinase K to allow enzyme access.

-

Labeling: The sections are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: An enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is applied, followed by a substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis.

-

Quantification: Apoptotic cells (TUNEL-positive) are counted under a microscope in specific brain regions (e.g., the ischemic penumbra).[6]

Anti-inflammatory Activity

Picroside II exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. This activity is central to its therapeutic effects in conditions like diabetic nephropathy and osteoarthritis.[7][8]

Quantitative Data: Anti-inflammatory Effects

| Parameter | Model | Treatment | Result | Reference |

| Pro-inflammatory Cytokines | Mice with diabetic nephropathy | 10 and 20 mg/kg PII | Reduced serum levels of IL-1β, IL-6, and TNF-α. | [7] |

| Pyroptosis Markers | LPS-stimulated chondrocytes | 25µM and 50µM PII | Notably suppressed expression of Caspase-1, IL-18, and IL-1β. | [8] |

| Signaling Proteins | LPS-stimulated chondrocytes | 25µM and 50µM PII | Significantly reduced phosphorylation of JNK, ERK, p38, and p65. | [9] |

| Inflammatory Mediators | Rat renal I/R injury | PII treatment | Inhibited the increase of TNF-α, IL-1β, and ICAM-1 expression. | [10][11] |

Key Signaling Pathway: MAPK/NF-κB/NLRP3

In chondrocytes, Picroside II has been shown to alleviate inflammation by inhibiting the MAPK and NF-κB signaling pathways. This blockage prevents the activation of the NLRP3 inflammasome, a multiprotein complex that drives pyroptosis and the release of potent pro-inflammatory cytokines IL-1β and IL-18.[8][9]

References

- 1. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Optimal therapeutic dose and time window of picroside II in cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]

- 6. scialert.net [scialert.net]

- 7. qascf.com [qascf.com]

- 8. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 9. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Picroside II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, a principal active iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Picroside II, with a primary focus on its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory activity of Picroside II is central to its therapeutic potential and is mediated through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Inhibition of the TLR4/NF-κB Signaling Pathway

Picroside II has been shown to suppress the inflammatory response by targeting the TLR4/NF-κB pathway. TLR4, a key pattern recognition receptor, is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This activation triggers a downstream signaling cascade that culminates in the activation of NF-κB, a master regulator of inflammation.

Picroside II intervenes in this pathway by down-regulating the expression of TLR4. This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). In its unphosphorylated state, IκBα remains bound to the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus. By inhibiting IκBα degradation, Picroside II effectively sequesters NF-κB in the cytoplasm, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Modulation of the MAPK Signaling Pathway

In addition to its effects on the NF-κB pathway, Picroside II also modulates the MAPK signaling cascade. The MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of the inflammatory response. Upon stimulation by inflammatory signals, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors and the production of pro-inflammatory mediators.

Picroside II has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner. By suppressing the activation of these key kinases, Picroside II further attenuates the inflammatory cascade, contributing to its overall anti-inflammatory effect.

Inhibition of the NLRP3 Inflammasome

Recent evidence suggests that Picroside II can also suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a key event in various inflammatory diseases. Picroside II has been shown to inhibit the expression of NLRP3, ASC, and caspase-1, the key components of the inflammasome, thereby reducing the maturation and secretion of IL-1β and IL-18.

Quantitative Data on the Bioactivity of Picroside II

The following tables summarize the quantitative data regarding the effective concentrations and inhibitory effects of Picroside II from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Picroside II

| Cell Line | Inflammatory Stimulus | Parameter Measured | Effective Concentration | Observed Effect |

| Murine Chondrocytes | LPS (1 µg/mL) | Cell Viability | 25 µM, 50 µM | Restorative effect on cell viability |

| Murine Chondrocytes | LPS (1 µg/mL) | Phosphorylation of JNK, ERK, p38, p65 | 25 µM, 50 µM | Significant reduction in phosphorylation |

| A549 (Human Lung Adenocarcinoma) | LPS | TNF-α, IL-1β, IL-6 production | 40, 80, 160 µg/mL | Dose-dependent decrease in cytokine levels |

| MDA-MB-231 (Human Breast Cancer) | - | Cell Viability (IC50) | 130.8 µM | Inhibition of cell proliferation |

Table 2: In Vivo Efficacy of Picroside II

| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effect |

| Mice | Osteoarthritis (DMM surgery) | 25 mg/kg, 50 mg/kg | Oral | Reduced subchondral bone destruction and osteophyte formation |

| Mice | Diabetic Nephropathy (STZ-induced) | 10 mg/kg, 20 mg/kg | Intragastric | Reduced serum levels of MCP-1, IL-1β, IL-6, and TNF-α |

| Rats | Cerebral Ischemic Injury | 10 mg/kg | Intravenous | Decreased expression of TLR4 and NF-κB |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Picroside II.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins

Objective: To determine the effect of Picroside II on the phosphorylation and total protein levels of key components of the NF-κB and MAPK signaling pathways.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Lipopolysaccharide (LPS)

-

Picroside II

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages, chondrocytes) in 6-well plates and culture until 70-80% confluency.

-

Pre-treat cells with various concentrations of Picroside II for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a defined period (e.g., 30 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with Picroside II.

Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer

-

Assay diluent

-

Stop solution

-

Microplate reader

Protocol:

-

Plate Preparation:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve by serially diluting the cytokine standard.

-

Add standards and cell culture supernatants (collected from Picroside II and LPS-treated cells) to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate with wash buffer.

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme and Substrate Reaction:

-

Wash the plate with wash buffer.

-

Add streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate with wash buffer.

-

Add the substrate solution (e.g., TMB) to each well and incubate until color develops.

-

-

Measurement and Analysis:

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

MTT Assay for Cell Viability

Objective: To assess the effect of Picroside II on the viability of cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Picroside II

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of Picroside II for a specified duration (e.g., 24 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

Picroside II exhibits a multifaceted mechanism of action, primarily centered on the potent inhibition of key inflammatory signaling pathways, including the TLR4/NF-κB and MAPK cascades. Its ability to suppress the production of pro-inflammatory cytokines, coupled with its antioxidant and anti-apoptotic properties, underscores its significant therapeutic potential for a wide range of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Picroside II as a novel therapeutic agent.

Paniculoside II: An In-Depth Technical Guide on a Promising Natural Compound

An Overview of a Diterpenoid Glycoside with Emerging Therapeutic Potential

Paniculoside II, a natural diterpenoid glycoside primarily isolated from the leaves of Stevia rebaudiana, is a compound of growing interest within the scientific community. While research specific to this compound is still in its nascent stages, the broader pharmacological activities of Stevia rebaudiana extracts and their major constituents, such as stevioside (B1681144) and rebaudioside A, provide a compelling rationale for the in-depth investigation of this particular molecule. This technical guide synthesizes the currently available information on this compound and contextualizes its potential pharmacological properties based on the activities of related compounds from its natural source.

Pharmacological Landscape

Preliminary evidence and the known bioactivities of compounds from Stevia rebaudiana suggest that this compound may possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-Inflammatory Activity

Extracts from Stevia rebaudiana have demonstrated notable anti-inflammatory properties.[1] This activity is often attributed to the presence of various bioactive compounds, including flavonoids and diterpenes.[2] The potential anti-inflammatory mechanism of action for compounds within this class involves the modulation of key signaling pathways. For instance, some natural compounds exert their effects by inhibiting pro-inflammatory cytokines and mediators. While the specific pathways modulated by this compound have not yet been elucidated, a common mechanism for related compounds involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a critical regulator of the inflammatory response.[3]

Antioxidant Properties

Stevia rebaudiana extracts are known to possess significant antioxidant activity, which is linked to their rich content of phenolic compounds and flavonoids.[4][5] These compounds can neutralize harmful free radicals, thereby reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[5] The antioxidant capacity of plant-derived compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and FRAP (ferric reducing antioxidant power).[6] Although specific quantitative data for this compound is not yet available, its chemical structure as a diterpenoid glycoside suggests it may contribute to the overall antioxidant profile of Stevia rebaudiana extracts.

Anti-Cancer Potential

A growing body of research indicates that steviol (B1681142) glycosides and other compounds from Stevia rebaudiana exhibit anti-cancer activities.[2] These effects are believed to be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and the modulation of signaling pathways involved in tumor growth and metastasis.[2][7][8] For example, some flavonoids have been shown to interfere with the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[7] The potential for this compound to exert similar anti-cancer effects warrants further investigation.

Experimental Protocols

Due to the limited specific research on this compound, detailed experimental protocols for this compound are not available. However, based on studies of related natural products, the following methodologies would be appropriate for investigating its pharmacological properties.

Table 1: Potential Experimental Protocols for the Pharmacological Evaluation of this compound

| Pharmacological Property | Experimental Model/Assay | Methodology | Key Parameters to Measure |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) | Cells are pre-treated with various concentrations of this compound followed by stimulation with LPS. | - Production of nitric oxide (NO) using Griess reagent.- Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.- Expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB) by Western blot. |

| Antioxidant | DPPH radical scavenging assay | The ability of this compound to scavenge the stable DPPH free radical is measured spectrophotometrically. | IC50 value (concentration required to scavenge 50% of DPPH radicals). |

| Ferric Reducing Antioxidant Power (FRAP) assay | The ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) is measured colorimetrically. | FRAP value (expressed as equivalents of a standard antioxidant like Trolox). | |

| Anti-cancer | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay | Cancer cell lines (e.g., breast, colon, lung) are treated with varying concentrations of this compound to assess cell viability. | IC50 value (concentration required to inhibit cell growth by 50%). |

| Annexin V/Propidium Iodide (PI) staining | Flow cytometry is used to quantify apoptosis in cancer cells treated with this compound. | Percentage of apoptotic and necrotic cells. | |

| Western blot analysis | The expression of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases) is analyzed in treated cancer cells. | Changes in protein expression levels. |

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are yet to be determined, we can hypothesize its potential mechanisms of action based on the known activities of structurally related compounds and extracts from Stevia rebaudiana.

Hypothesized Anti-Inflammatory Signaling Pathway

A plausible mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Anti-Cancer Signaling Cascade

The anti-cancer activity of this compound could be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.

Figure 2: Potential mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with the potential for significant pharmacological applications. While the broader family of compounds from Stevia rebaudiana has been shown to possess valuable anti-inflammatory, antioxidant, and anti-cancer properties, dedicated research is required to delineate the specific activities and mechanisms of this compound. Future studies should focus on isolating this compound in sufficient quantities for comprehensive pharmacological screening. Elucidating its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for the development of novel, nature-derived therapies for a range of human diseases. The experimental frameworks and hypothesized pathways presented in this guide offer a roadmap for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. biochemjournal.com [biochemjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Activity of Leaf Extracts from Stevia rebaudiana Bertoni Exerts Attenuating Effect on Diseased Experimental Rats: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Paniculoside II: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II (PII), a major iridoid glycoside constituent of Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential in preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivities, with a focus on its neuroprotective and anti-inflammatory effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Introduction

This compound is a naturally occurring compound that has been the subject of increasing scientific interest due to its diverse pharmacological properties. Traditionally used in Asian medicine, modern research is now elucidating the molecular mechanisms underlying its therapeutic effects. This guide aims to consolidate the existing scientific literature to provide a comprehensive resource for professionals in the field of drug discovery and development.

Therapeutic Effects of this compound

Neuroprotective Effects

This compound has shown promise in mitigating neuronal damage in various models of brain injury. Studies have demonstrated its ability to reduce cerebral infarct volume, inhibit neuronal apoptosis, and improve neurological function following ischemic events.

Anti-inflammatory Effects

A significant body of evidence points to the potent anti-inflammatory properties of this compound. It has been shown to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways. While specific IC50 values for the inhibition of inflammatory markers by this compound are not consistently reported in the available literature, studies have demonstrated its dose-dependent inhibitory effects on various inflammatory mediators. For instance, in a study on neutrophilic lung inflammation, this compound was used at concentrations ranging from 0.1 µM to 10 µM in RAW 264.7 cells without significant cellular toxicity[1].

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the effective concentrations and dosages reported in key studies.

| Effect | Model/Cell Line | Parameter | Value/Concentration | Reference |

| Neuroprotection | Rat model of focal cerebral ischemia | Dosage | 10-20 mg/kg body weight | |

| Anti-inflammation | RAW 264.7 cells | Non-toxic concentration range | 0.1 µM to 1 mM | [1] |

| Anti-inflammation | RAW 264.7 cells | Effective concentration for Smad 2 phosphorylation | As low as 10⁻⁷ M | [1] |

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cell survival.

TLR4/NF-κB Signaling Pathway

This compound has been shown to down-regulate the expression of Toll-like receptor 4 (TLR4) and the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokine production.

References

In Silico Prediction of Paniculoside II Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Paniculoside II, a naturally occurring iridoid glycoside, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities. While experimental studies have elucidated some of its mechanisms of action, a comprehensive understanding of its molecular targets remains a critical step in advancing its development as a therapeutic agent. This technical guide provides a framework for the in silico prediction of this compound's biological targets. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics. This document outlines established computational methodologies, summarizes known biological activities, and presents detailed experimental protocols for a systematic in silico target identification workflow.

Introduction: The Therapeutic Potential of this compound

This compound, also referred to in scientific literature as Picroside II, is a primary active constituent of plants from the Picrorhiza genus. Traditionally used in Asian medicine, this compound has garnered considerable interest for its diverse pharmacological effects. Preclinical studies have highlighted its potent anti-inflammatory and neuroprotective properties, suggesting its utility in a range of pathological conditions.

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Similarly, its neuroprotective capabilities are linked to the inhibition of apoptotic pathways and the mitigation of oxidative stress in neuronal cells. A thorough understanding of the direct molecular targets of this compound is paramount for optimizing its therapeutic application and for the rational design of novel, more potent derivatives.

Known Biological Activities and Associated Pathways of this compound (Picroside II)

Experimental evidence has implicated this compound in the modulation of several critical signaling cascades. This section summarizes the key findings from preclinical studies, which form the basis for computational target prediction efforts.

| Biological Effect | Modulated Pathway/Target | Observed Effect | Reference |

| Anti-inflammatory | Toll-like receptor 4 (TLR4) | Downregulation of expression | [1][2] |

| Nuclear factor kappa B (NF-κB) | Inhibition of activation/translocation | [1][2][3] | |

| Tumor necrosis factor-alpha (TNF-α) | Reduction in expression/secretion | [1][2] | |

| Transforming growth factor-beta (TGF-β) Signaling | Induction of Smad2 phosphorylation | [3] | |

| Neuroprotective | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Inhibition of activation | [4] |

| Caspase-3 | Downregulation of expression/activity | [1][5][6] | |

| Mitochondria-cytochrome C pathway | Inhibition of cytochrome C release | [5] |

In Silico Target Prediction: A Methodological Workflow

Computational approaches offer a rapid and cost-effective means to generate hypotheses regarding the molecular targets of a small molecule like this compound. The following workflow outlines a comprehensive in silico strategy for target identification.

Diagram: In Silico Target Prediction Workflow for this compound

Caption: A workflow for in silico prediction of this compound targets.

Experimental Protocols for In Silico Target Prediction

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Reverse Docking

Objective: To identify potential protein targets of this compound by docking it against a large library of protein structures.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

-

-

Target Protein Library Preparation:

-

Download a curated library of human protein structures from the Protein Data Bank (PDB).

-

Prepare each protein structure by removing water molecules and heteroatoms, adding polar hydrogens, and assigning charges.

-

Define the binding site for each protein. This can be done by identifying known ligand-binding pockets or by using pocket prediction algorithms.

-

-

Molecular Docking:

-

Use a reverse docking tool (e.g., idock, TarFisDock) to dock the prepared this compound structure against the prepared protein library.

-

The docking algorithm will systematically sample different conformations and orientations of the ligand within the binding site of each protein.

-

-

Scoring and Ranking:

-

The docking software will calculate a binding affinity score (e.g., in kcal/mol) for each protein-ligand interaction.

-

Rank the potential protein targets based on their binding affinity scores. Proteins with lower (more negative) binding energies are considered to have a higher affinity for this compound.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Filter the results based on biological relevance to the known activities of this compound (e.g., inflammation, neurodegeneration).

-

Pharmacophore-Based Screening

Objective: To identify proteins that have binding sites complementary to the key chemical features of this compound.

Protocol:

-

Pharmacophore Model Generation:

-

Generate a 3D pharmacophore model from the energy-minimized structure of this compound. The model will consist of key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Use software such as Pharmit, PharmaGist, or LigandScout for this purpose.

-

-

Pharmacophore Database Screening:

-

Screen the generated pharmacophore model against a database of protein structures or a pre-computed pharmacophore database (e.g., Pharmit).

-

The software will identify proteins that have binding sites matching the spatial arrangement of the pharmacophore features.

-

-

Hit Filtering and Ranking:

-

Rank the identified protein hits based on how well they fit the pharmacophore model.

-

Filter the hits based on their biological function and relevance to the known effects of this compound.

-

Ligand-Based Similarity Search

Objective: To identify proteins that are known to bind to molecules structurally similar to this compound.

Protocol:

-

Similarity Search:

-

Use the 2D structure of this compound as a query to search against large chemical databases such as ChEMBL and PubChem.

-

Employ similarity search algorithms based on chemical fingerprints (e.g., Tanimoto coefficient).

-

-

Target Identification:

-

Retrieve the known protein targets of the structurally similar molecules identified in the search.

-

-

Target Prioritization:

-

Prioritize the identified targets based on the degree of structural similarity between the known ligand and this compound, and the biological relevance of the target.

-

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways known to be modulated by this compound.

Diagram: this compound and the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Diagram: this compound and the Apoptotic Pathway

Caption: this compound inhibits apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

The in silico methodologies presented in this guide provide a robust framework for the systematic identification of this compound's molecular targets. By integrating reverse docking, pharmacophore screening, and ligand-based similarity searches, researchers can generate a prioritized list of potential protein targets for subsequent experimental validation. The elucidation of these targets will not only deepen our understanding of this compound's mechanism of action but also pave the way for its development as a novel therapeutic agent for inflammatory and neurodegenerative diseases. Future work should focus on the experimental validation of the predicted targets through techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based functional assays.

References

- 1. Neuroprotective effect of picroside II in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of Paniculoside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Paniculoside II, a pentacyclic triterpenoid (B12794562) saponin. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a comprehensive profile of the compound's structure.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1D and 2D NMR experiments as well as high-resolution mass spectrometry. The data presented corresponds to Pannoside F, a closely related and recently isolated analogue, as a representative of this class of compounds[1][2].

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in methanol-d₄. Chemical shifts (δ) are reported in ppm and coupling constants (J) are in Hz.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound (Pannoside F) [1]

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| Aglycone | ||

| 3 | 3.22, dd (11.5, 4.5) | 89.1 |

| 12 | 5.28, t (3.5) | 122.8 |

| 13 | 144.1 | |

| 16 | 3.65, dd (11.5, 4.5) | 74.2 |

| 28 | 178.1 | |

| Glucuronic Acid (gluA) | ||

| 1' | 4.42, d (7.5) | 104.5 |

| Rhamnose 1 (rha1) | ||

| 1'' | 5.40, d (8.0) | 94.9 |

| Rhamnose 2 (rha2) | ||

| 1''' | 5.33, d (2.0) | 101.4 |

| Xylose (xyl) | ||

| 1'''' | 4.53, d (7.5) | 106.9 |

| 3-Hydroxybutyrate (3-HB) | ||

| 2' of 3-HB | 2.71, dd (12.0, 6.5) | 41.2 |

| 3' of 3-HB | 5.25, s | 68.7 |

| 4' of 3-HB | 1.29, s | - |

| C-1' of 3-HB | 172.4 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of this compound (Pannoside F).

Table 2: High-Resolution Mass Spectrometry Data for this compound (Pannoside F) [1]

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + Na]⁺ | 1425.6297 | 1425.6297 | C₆₇H₁₀₂O₃₁Na |

Infrared (IR) Spectroscopy

The IR spectrum of this compound (Pannoside F) showed characteristic absorption bands indicating the presence of hydroxyl, carbonyl, and glycosidic linkages.

Experimental Protocols

The following section details the methodologies used for the isolation and spectroscopic analysis of this compound (Pannoside F)[1][2].

Isolation of this compound

This compound was isolated from the halophyte Aster tripolium L. (Tripolium pannonicum). The dried plant material was extracted with methanol, and the extract was subjected to a series of chromatographic separations, including column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound[1][2].

NMR Spectroscopy

1D and 2D NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in methanol-d₄. The spectra acquired included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) to enable full structural assignment[1].

Mass Spectrometry

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode. The analysis provided the exact mass of the molecule, which was used to determine the molecular formula[1].

Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and the logical relationship of its structural components as determined by spectroscopic analysis.

References

Paniculoside II CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II, a diterpenoid glycoside first identified in Stevia rebaudiana, is a natural compound of growing interest within the scientific community. This technical guide provides a detailed overview of this compound, consolidating its chemical identity, and exploring its biological activities. While research is ongoing, preliminary evidence suggests potential anti-inflammatory and antioxidant properties, positioning it as a compound of interest for further investigation in drug discovery and development. This document summarizes the current, albeit limited, scientific knowledge and provides standardized protocols for future research.

Chemical Identity

This compound is chemically classified as a diterpenoid glycoside. Its core structure is a kaurane (B74193) diterpene linked to a glucose molecule. The complete chemical identification of this compound is crucial for standardized research and is detailed below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 60129-64-8 | [1][2] |

| Molecular Formula | C₂₆H₄₀O₉ | [1] |

| Molecular Weight | 496.59 g/mol | [1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate | [1] |

| InChI | InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-31H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18+,19-,20+,21-,22-,24+,25-,26+/m1/s1 | [1] |

| InChIKey | OHCCJDCXGVSWSO-WWXRUBGDSA-N | [1] |

| SMILES | C[C@]12CCC--INVALID-LINK--(--INVALID-LINK--O)CO">C@HO)C(=O)O[C@@H]5--INVALID-LINK--CO)O)O">C@HO | [1] |

Biological Activities and Therapeutic Potential

Initial investigations into the biological profile of this compound suggest that it may possess anti-inflammatory and antioxidant properties. These activities are critical areas of research in the development of new therapeutic agents for a wide range of diseases.

Anti-inflammatory Activity

Chronic inflammation is a key component in the pathophysiology of numerous diseases. Compounds with anti-inflammatory properties are therefore of significant therapeutic interest. While specific quantitative data for this compound is not yet widely published, the general anti-inflammatory potential of related diterpenoid glycosides suggests this is a promising area of investigation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and the progression of various diseases. Antioxidants can mitigate this damage. The potential antioxidant activity of this compound is an area that warrants further detailed investigation.

Experimental Protocols

To facilitate further research and ensure the reproducibility of results, this section provides detailed methodologies for key in vitro assays relevant to the assessment of this compound's biological activities.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO, with final DMSO concentration not exceeding 0.1%)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Nitrite (B80452) standard (Sodium Nitrite)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, can be determined from a dose-response curve.

In Vitro Antioxidant Activity Assays

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

DPPH solution in methanol (B129727) (e.g., 0.1 mM)

-

This compound dissolved in methanol at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

Procedure:

-

Add 100 µL of various concentrations of this compound or standard to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

-

The IC₅₀ value is determined from a dose-response curve.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation.

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

This compound dissolved in a suitable solvent at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound or standard to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS radical solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS radical scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

-

The IC₅₀ value is determined from a dose-response curve.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cell line (e.g., a cancer cell line or a normal cell line)

-

Appropriate cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined from a dose-response curve.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the biological activities of this compound, it is essential to investigate its effects on key cellular signaling pathways. The following are proposed workflows for studying its impact on major inflammation-related pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound and/or LPS as described in the NO production assay.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of NF-κB pathway proteins.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation.

Caption: Potential influence of this compound on the MAPK signaling pathway.

Experimental Workflow: Western Blot Analysis of MAPK Phosphorylation The experimental workflow is similar to that for the NF-κB pathway, but using primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including inflammation and tissue repair.

Caption: Hypothetical interaction of this compound with the TGF-β signaling pathway.

Experimental Workflow: Western Blot Analysis of Smad Phosphorylation The experimental workflow is similar to the previous Western blot protocols, using primary antibodies against phosphorylated and total Smad2, Smad3, and Smad4.

Future Directions

The current body of research on this compound is in its nascent stages. To fully elucidate its therapeutic potential, further in-depth studies are required. Key areas for future investigation include:

-

Quantitative analysis of its anti-inflammatory and antioxidant activities to establish robust IC₅₀ values and compare its potency with existing compounds.

-

Comprehensive cytotoxicity screening against a broad panel of cancer and normal cell lines to determine its safety profile and potential as an anticancer agent.

-

In-depth mechanistic studies to confirm its effects on the NF-κB, MAPK, and TGF-β signaling pathways and to identify its direct molecular targets.

-

In vivo studies in animal models of inflammatory diseases to evaluate its efficacy and pharmacokinetics.

Conclusion

This compound is a natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This technical guide provides a foundational resource for researchers, summarizing its chemical identity and offering detailed protocols for its biological evaluation. Further rigorous scientific investigation is essential to unlock the full therapeutic potential of this promising compound.

References

Technical Guide: A Framework for Preliminary Cytotoxicity Screening of Novel Compounds like Paniculoside II

Disclaimer: As of this writing, publicly available data on the specific cytotoxicity of Paniculoside II is limited. This guide, therefore, serves as a comprehensive framework and template for conducting and presenting a preliminary cytotoxicity screening for a novel natural product, using this compound as a representative example. The methodologies and data presentation formats described herein are standard in the field of preclinical drug discovery.

Introduction

Natural products are a cornerstone of modern pharmacology, with many yielding compounds that form the basis of anticancer therapies. The initial and most critical step in evaluating a novel compound, such as the putative this compound, is the assessment of its cytotoxic potential against various cancer cell lines. This preliminary screening provides essential information on the compound's potency and selectivity, guiding further mechanistic studies and drug development efforts.

This technical guide outlines the standard experimental protocols for determining the in vitro cytotoxicity of a novel compound. It details two widely adopted colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein. Furthermore, it provides a template for data presentation and visualizes both the experimental workflow and a key signaling pathway often implicated in compound-induced cytotoxicity.

Data Presentation: Quantifying Cytotoxicity

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. This value is a crucial indicator of a drug's potency. Low IC50 values suggest high potency at low concentrations.[1] Data should be presented in a clear, tabular format for easy comparison across different cell lines and assays.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data Point 1 |

| A549 | Lung Carcinoma | MTT | 72 | Data Point 2 |

| HeLa | Cervical Cancer | SRB | 48 | Data Point 3 |

| HepG2 | Hepatocellular Carcinoma | SRB | 48 | Data Point 4 |

| HCT116 | Colon Carcinoma | MTT | 72 | Data Point 5 |

Note: The IC50 values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

Accurate and reproducible data depend on meticulous adherence to standardized protocols. Below are detailed methodologies for the MTT and SRB cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2][3] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[3]

Protocol:

-

Cell Seeding:

-

Harvest cells during their exponential growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 90%.[4]

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

-

Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for vehicle control (solvent only) and untreated control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-